

LSN 3213128: A Potent Inhibitor of the De Novo Purine Synthesis Pathway

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Compound of Interest

Compound Name: LSN 3213128

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **LSN 3213128**, a novel, potent, and selective non-classical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine synthesis pathway. This document details the mechanism of action of **LSN 3213128**, summarizes its pharmacological effects in preclinical models, and provides detailed experimental protocols for its characterization. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the purine biosynthesis pathway in oncology and other proliferative diseases.

Introduction

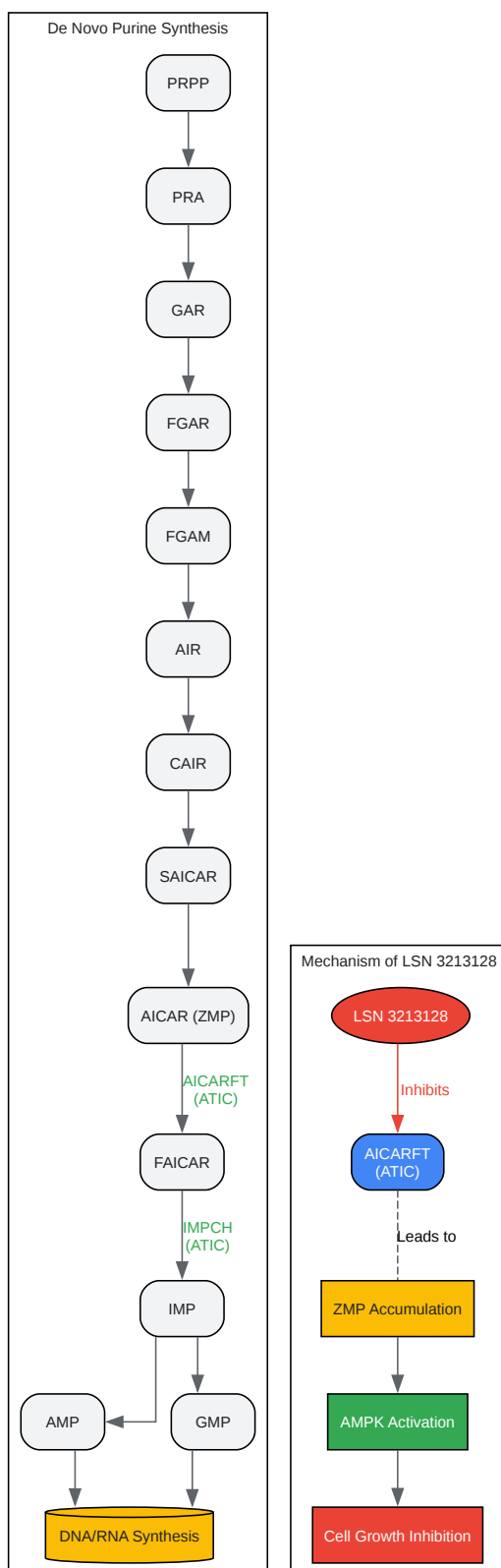
The de novo synthesis of purines is a fundamental metabolic pathway essential for the production of adenosine and guanosine nucleotides, the building blocks of DNA and RNA.^[1] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway to sustain their growth and division.^[2] Consequently, the enzymes of the de novo purine synthesis pathway have emerged as attractive targets for the development of anti-cancer therapeutics.

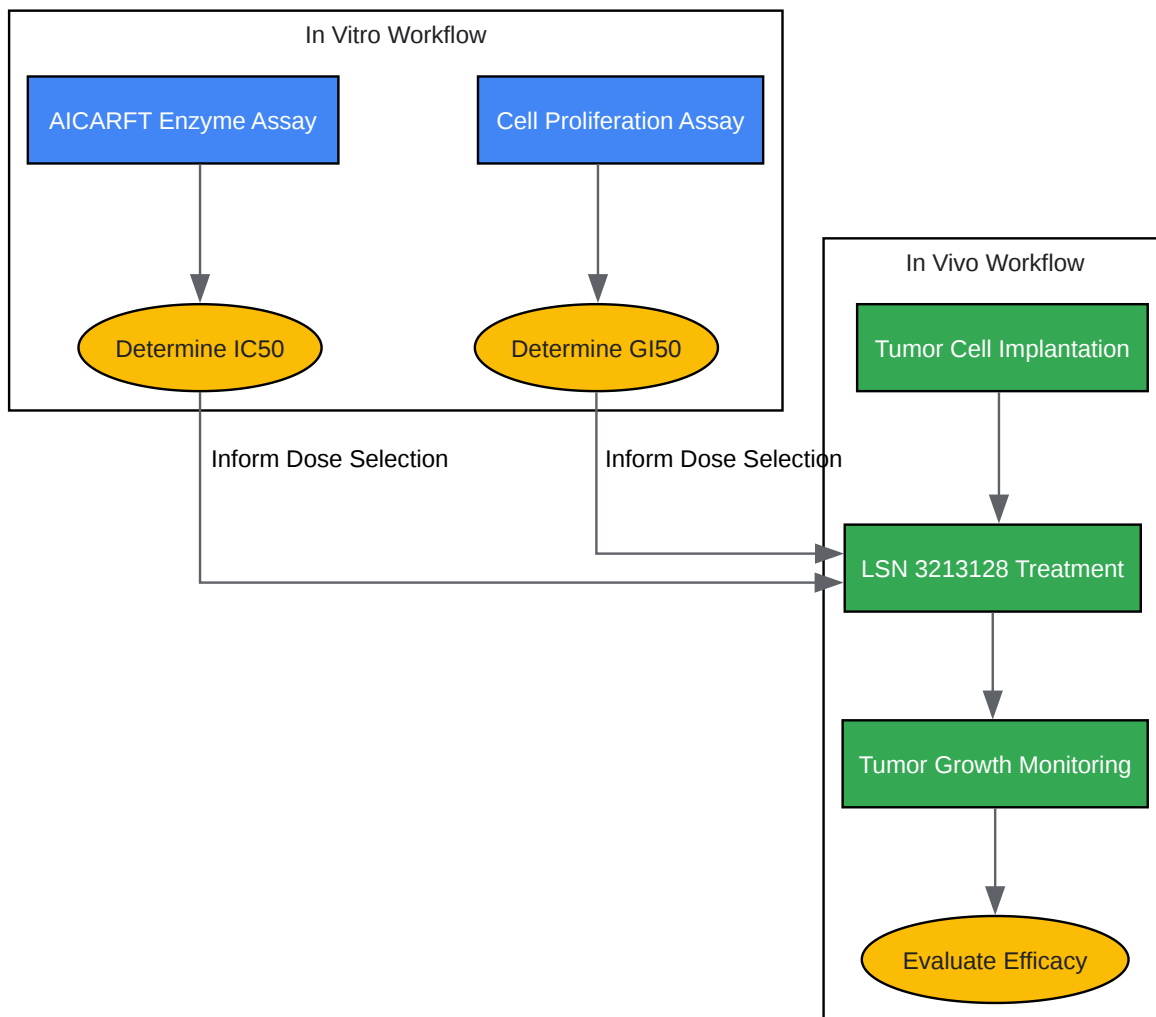
One such enzyme is aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), which, as part of the bifunctional enzymeATIC (5-aminoimidazole-4-carboxamide

ribonucleotide formyltransferase/IMP cyclohydrolase), catalyzes the penultimate step in inosine monophosphate (IMP) biosynthesis. **LSN 3213128** has been identified as a potent and selective inhibitor of AICARFT, demonstrating significant anti-tumor activity in preclinical models.

Mechanism of Action

LSN 3213128 acts as a competitive inhibitor of AICARFT, blocking the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to formyl-ZMP (FAICAR). This inhibition leads to the intracellular accumulation of ZMP. Elevated ZMP levels can have several downstream effects, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can lead to the inhibition of cell growth. Furthermore, the primary anti-proliferative effect of **LSN 3213128** is attributed to the depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis.





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References

- 1. Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate

Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
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